molecular formula C11H13FNNaO4S B164975 Flufenacet ESA sodium salt CAS No. 947601-87-8

Flufenacet ESA sodium salt

Cat. No. B164975
CAS RN: 947601-87-8
M. Wt: 297.28 g/mol
InChI Key: QKYDPLRLNWGQEJ-UHFFFAOYSA-M
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Description

Flufenacet ESA sodium salt, also known as 2-[(4-Fluorophenyl)(1-methylethyl)amino]-2-oxo-ethanesulfonic acid sodium salt, is a metabolite of the herbicide flufenacet . It has a role as a marine xenobiotic metabolite .


Molecular Structure Analysis

The molecular formula of Flufenacet ESA sodium salt is C11H13FNNaO4S . Its molecular weight is 297.28 g/mol . The InChI string representation is InChI=1S/C11H14FNO4S.Na/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10;/h3-6,8H,7H2,1-2H3,(H,15,16,17);/q;+1/p-1 .


Chemical Reactions Analysis

The specific chemical reactions involving Flufenacet ESA sodium salt are not detailed in the available resources. As it is a metabolite of the herbicide flufenacet, it is likely involved in the metabolic pathways of this herbicide .


Physical And Chemical Properties Analysis

The physical and chemical properties of Flufenacet ESA sodium salt include a molecular weight of 297.28 g/mol . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Detection and Analysis in Natural Water

Flufenacet ESA sodium salt, a degradation product of the herbicide flufenacet, has been a focus of research regarding its detection and analysis in natural water systems. A study detailed methods for isolating flufenacet and its ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates in surface and ground water, employing techniques like high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESPMS). This research is critical for understanding the environmental fate of flufenacet and its degradates in water systems (Zimmerman, Schneider, & Thurman, 2002).

Environmental Fate and Leaching

The environmental fate and leaching behavior of flufenacet and its transformation products, including the ESA form, have been studied under field conditions. Research in this area focuses on the transformation of flufenacet in soil and its movement to groundwater, particularly during different weather conditions such as droughts. These studies are crucial for understanding the risks associated with flufenacet leaching into groundwater, especially during periods of low precipitation (Willkommen et al., 2020).

Soil and Water Assessment Tool (SWAT) Modeling

The use of the SWAT model to assess the environmental fate of flufenacet, including its ESA degradate, in agricultural landscapes has been another area of research. This study aimed to understand how the SWAT model can simulate the transport dynamics of flufenacet and its degradation products in water systems, providing insights into the environmental impact and mobility of these compounds (Fohrer, Dietrich, Kolychalow, & Ulrich, 2014).

Safety and Hazards

Flufenacet ESA sodium salt may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

sodium;2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S.Na/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10;/h3-6,8H,7H2,1-2H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYDPLRLNWGQEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FNNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635507
Record name Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flufenacet ESA sodium salt

CAS RN

947601-87-8
Record name Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flufenacet ESA sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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